(4-Ethylphenyl)cyclohexanol
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Overview
Description
1-(4-Ethylphenyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexanone with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of 1-(4-ethylphenyl)cyclohexan-1-ol may involve the catalytic hydrogenation of 4-ethylphenylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 1-(4-ethylphenyl)cyclohexanone.
Reduction: 1-(4-ethylphenyl)cyclohexane.
Substitution: 1-(4-ethylphenyl)cyclohexyl chloride or bromide.
Scientific Research Applications
1-(4-Ethylphenyl)cyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the 4-ethylphenyl group.
4-Ethylphenol: Contains the ethylphenyl group but lacks the cyclohexane ring.
1-Phenylcyclohexan-1-ol: Similar structure but with a phenyl group instead of an ethylphenyl group.
Uniqueness: 1-(4-Ethylphenyl)cyclohexan-1-ol is unique due to the presence of both the cyclohexane ring and the 4-ethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(4-ethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-12-6-8-13(9-7-12)14(15)10-4-3-5-11-14/h6-9,15H,2-5,10-11H2,1H3 |
InChI Key |
CAVRFJRTYOKPCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCCCC2)O |
Origin of Product |
United States |
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